5-bromo-N-(2-naphthyl)-2-furamide
Description
5-Bromo-N-(2-naphthyl)-2-furamide is a brominated furan derivative featuring a naphthylamide substituent. The core structure consists of a furan ring substituted with a bromine atom at the 5-position and a 2-naphthyl group attached via an amide linkage. This configuration suggests moderate polarity, influenced by the electron-withdrawing bromine and the aromatic naphthyl moiety. Such compounds are typically explored for pharmaceutical or material science applications due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C15H10BrNO2 |
|---|---|
Molecular Weight |
316.15g/mol |
IUPAC Name |
5-bromo-N-naphthalen-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C15H10BrNO2/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18) |
InChI Key |
NLAQCTYPUSFWMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)Br |
solubility |
4.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the amide nitrogen significantly impacts molecular weight, solubility, and electronic characteristics. Below is a comparison with key analogs:
Key Observations :
- Steric Effects : Bulky substituents like 2-isopropylphenyl (MW 308.17) increase hydrophobicity (XLogP3 = 3.8), whereas smaller groups like 4-methoxyphenyl (MW 296.12) improve solubility .
- Electronic Modulation : Electron-donating groups (e.g., methoxy) may enhance dipole moments, while electron-withdrawing groups (e.g., bromine, chlorine) influence reactivity in substitution reactions .
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